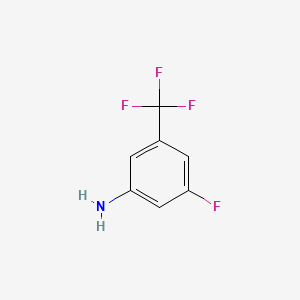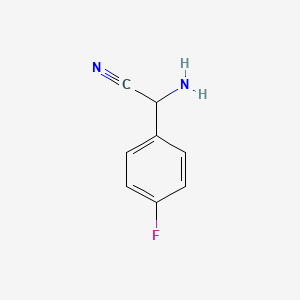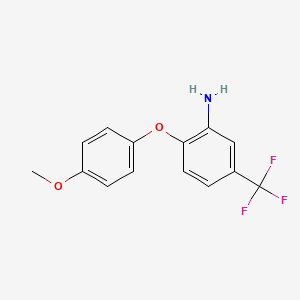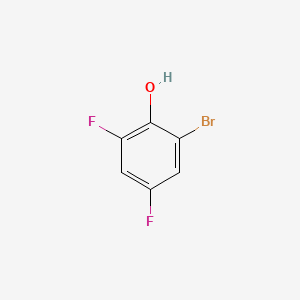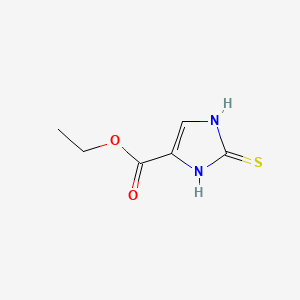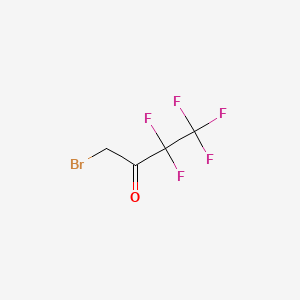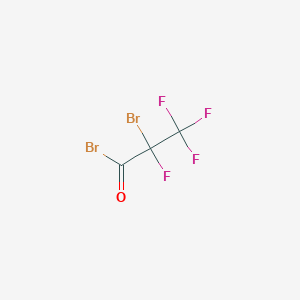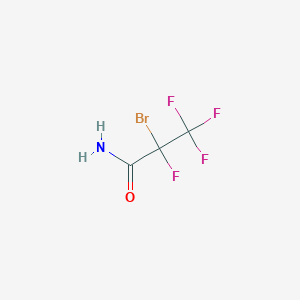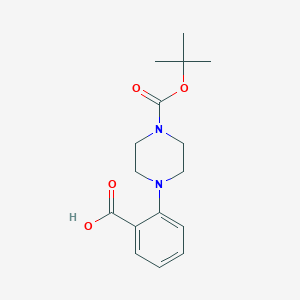
1-Boc-4-(2-carboxyphenyl)piperazine
Overview
Description
1-Boc-4-(2-carboxyphenyl)piperazine is an organic compound with the chemical formula C19H25N3O4. It is a white solid often used as a protecting group in organic synthesis . The compound is known for its stability and versatility in various chemical reactions, making it a valuable tool in synthetic chemistry.
Preparation Methods
The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Boc-4-(2-carboxyphenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Boc-4-(2-carboxyphenyl)piperazine has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
As a piperazine derivative, 1-Boc-4-(2-carboxyphenyl)piperazine interacts with its targets by binding to specific sites, leading to changes in the activity of these targets. The exact molecular mechanism of action is yet to be fully determined, but it is believed to involve interactions with enzymes and receptors in biological systems.
Comparison with Similar Compounds
1-Boc-4-(2-carboxyphenyl)piperazine can be compared with other similar compounds, such as:
1-tert-Butoxycarbonyl-4-(2-formylphenyl)piperazine: This compound has a similar structure but includes a formyl group instead of a benzoic acid moiety.
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound features a piperidine ring instead of a piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and stability compared to its analogs.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-8-17(9-11-18)13-7-5-4-6-12(13)14(19)20/h4-7H,8-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBZXKJSOFJQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373528 | |
| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444582-90-5 | |
| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
